molecular formula C16H15N3 B1255985 R-epinastine

R-epinastine

Cat. No.: B1255985
M. Wt: 249.31 g/mol
InChI Key: WHWZLSFABNNENI-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

R-Epinastine is the single enantiomer of epinastine, a potent second-generation histamine H1 receptor antagonist developed for research applications . This compound is of significant interest due to its dual mechanism of action; it not only functions as a competitive inverse agonist at the H1 receptor but also acts as a mast cell stabilizer, effectively inhibiting the release of pro-inflammatory mediators such as histamine, leukotrienes, and platelet-activating factor (PAF) from mast cells . Its high polarity and cationic charge at physiological pH limit its diffusion across the blood-brain barrier, resulting in a profile devoid of central nervous system (CNS) sedative effects, which is a key characteristic for in vitro and specific in vivo research models . Epinastine also exhibits affinity for other receptors, including H2, α-adrenergic, and 5-HT2 receptors, broadening its potential research applications . Researchers value this compound for studies aimed at understanding allergic pathways, such as allergic conjunctivitis, as well as chronic urticaria, atopic dermatitis, and other hypersensitivity reactions . This product is supplied for laboratory research purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15N3

Molecular Weight

249.31 g/mol

IUPAC Name

(6R)-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine

InChI

InChI=1S/C16H15N3/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16/h1-8,15H,9-10H2,(H2,17,18)/t15-/m0/s1

InChI Key

WHWZLSFABNNENI-HNNXBMFYSA-N

SMILES

C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N

Isomeric SMILES

C1[C@H]2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N

Canonical SMILES

C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N

Origin of Product

United States

Synthetic Chemistry and Stereochemical Control of Epinastine Enantiomers

Enantioselective Synthesis Strategies for R-Epinastine

Enantioselective synthesis aims to create the target molecule with the desired stereochemistry directly from prochiral precursors, avoiding the formation of a racemic mixture and the subsequent need for separation.

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. numberanalytics.com A key strategy for the synthesis of chiral amines like epinastine (B1215162) is the asymmetric reduction of a prochiral imine intermediate. beilstein-journals.org

Research has demonstrated a successful enantioselective synthesis of (S)-(+)-epinastine, which can be adapted to produce the (R)-enantiomer by using the opposite catalyst enantiomer. The core of this method is the asymmetric transfer hydrogenation (ATH) of a cyclic imine precursor. beilstein-journals.orgnih.gov This reaction is catalyzed by chiral ruthenium complexes derived from monotosylated trans-1,2-diamines. uw.edu.pl The process involves the enantioselective reduction of the C=N double bond in the imine, establishing the stereogenic center of the molecule. beilstein-journals.orguw.edu.pl The reaction of the resulting optically pure amine with hydrazine, followed by treatment with cyanogen (B1215507) bromide, yields the final epinastine enantiomer. beilstein-journals.org The efficiency and enantiomeric excess (ee) of the reduction are highly dependent on the specific catalyst, ligand, and reaction conditions used. beilstein-journals.orguw.edu.pl

Table 1: Asymmetric Transfer Hydrogenation for Chiral Amine Synthesis This table is illustrative of the general approach described in the literature for related structures.

Catalyst PrecursorChiral LigandSolventProduct Enantiomeric Excess (ee)
[RuCl₂(p-cymene)]₂(S,S)-TsDPENDichloromethane>92%
[RuCl₂(p-cymene)]₂(R,R)-TsDPENDichloromethane>92%

Data derived from studies on analogous asymmetric hydrogen transfer reactions. uw.edu.pl

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgiipseries.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For the synthesis of structurally similar compounds like mianserin, a diastereoselective approach using (S)-(−)-α-methylbenzylamine as a chiral auxiliary has been described. beilstein-journals.org This methodology involves reacting the prochiral starting material with the chiral auxiliary to form a mixture of diastereomers, which can then be influenced in subsequent steps. While not explicitly detailed for epinastine, this strategy represents a viable pathway. The auxiliary would be introduced early in the synthetic route to guide the formation of the key stereocenter, likely during the creation of the seven-membered azepine ring. The diastereoselectivity achieved is dependent on the steric influence of the auxiliary, which blocks one face of the molecule, forcing the reagents to attack from the less hindered side. wikipedia.org

Biocatalysis leverages enzymes to perform highly selective chemical transformations. nih.gov For the synthesis of chiral amines and specifically the benzazepine core of epinastine, imine reductases (IREDs) have emerged as powerful biocatalysts. researchgate.netbeilstein-journals.org These enzymes catalyze the asymmetric reduction of imines to amines with typically high enantioselectivity. researchgate.net

A biocatalytic retrosynthetic analysis highlights the potential of using enantiocomplementary IREDs for the synthesis of either (R)- or (S)-epinastine precursors from a common prochiral imine. researchgate.net The process would involve screening a library of IREDs to identify enzymes that can reduce the cyclic imine intermediate of epinastine to the (R)-amine with high conversion and enantiomeric excess. This enzymatic reduction offers a green and efficient alternative to metal-based catalysts, operating under mild reaction conditions. researchgate.netmdpi.com

Chiral Resolution Methodologies for Epinastine Racemates

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. spcmc.ac.in This is a common strategy when a racemic synthesis is more straightforward or cost-effective than an enantioselective one.

Classical resolution involves converting the enantiomers of a racemate into a pair of diastereomers by reacting them with a single enantiomer of a chiral resolving agent. spcmc.ac.in Since diastereomers have different physical properties (e.g., solubility), they can be separated by methods like fractional crystallization. spcmc.ac.inonyxipca.com

For epinastine, which is a basic compound, chiral acids are suitable resolving agents. spcmc.ac.in A common method for the resolution of its structural analogue, mianserin, utilizes diastereomeric salt formation with chiral acids such as (+)- or (−)-di-p-toluoyltartaric acid. beilstein-journals.org This process would involve dissolving racemic epinastine and one enantiomer of the chiral acid (e.g., (+)-di-p-toluoyltartaric acid) in a suitable solvent. The two resulting diastereomeric salts, (R)-epinastine·(+)-acid and (S)-epinastine·(+)-acid, will have different solubilities. Under optimized conditions, one diastereomer will preferentially crystallize from the solution. The pure diastereomeric salt can then be isolated, and the chiral resolving agent removed by treatment with a base to yield the enantiomerically pure this compound.

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wvu.edu

High-Performance Liquid Chromatography (HPLC) is a well-established method for the separation and quantification of epinastine enantiomers. tandfonline.comtandfonline.com A validated method uses a polysaccharide-based chiral stationary phase, specifically a Chiralcel® OD-R column, which consists of cellulose (B213188) tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel. tandfonline.comresearchgate.netresearchgate.net The separation is achieved using a mobile phase containing a mixture of n-hexane, isopropanol, and additives like diethylamine (B46881) and trifluoroacetic acid. tandfonline.comresearchgate.net The different interactions between the enantiomers and the chiral stationary phase cause them to travel through the column at different speeds, allowing for their complete separation. tandfonline.com This method is effective for both analytical determination and potential preparative-scale separation.

Table 2: HPLC Conditions for Epinastine Enantiomer Separation

ParameterCondition
Column Chiralcel® OD-R (250 x 4.6mm i.d., 0.5µm)
Mobile Phase n-hexane: isopropanol: diethylamine: trifluoroacetic acid (85: 15: 0.1: 0.1% v/v/v/v)
Flow Rate 1 mL/min
Temperature 20 °C
Detection (UV) 254 nm
Retention Time (Enantiomer 1) ~10.8 min
Retention Time (Enantiomer 2) ~14.8 min

Data sourced from validated HPLC methods. tandfonline.comresearchgate.net

Stereochemical Characterization Techniques for this compound

The definitive assignment of the three-dimensional arrangement of atoms in space for a specific enantiomer, such as this compound, is a critical aspect of its chemical identity and is achieved through a combination of advanced analytical techniques. These methods provide irrefutable evidence of the absolute configuration at the chiral center, distinguishing it from its S-enantiomer.

Spectroscopic Methods for Absolute Configuration Assignment

Spectroscopic techniques that utilize polarized light are fundamental in determining the absolute configuration of chiral molecules. While direct spectroscopic analysis dedicated solely to this compound is not extensively published, the principles of these methods and data from related studies on epinastine and its precursors provide a strong basis for its stereochemical characterization.

One of the most powerful techniques is Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is unique to a specific enantiomer and is highly sensitive to its absolute configuration. For a definitive assignment, the experimental VCD spectrum of an enantiomer is compared with the spectrum predicted by quantum chemical calculations for a known (R or S) configuration. A match between the experimental and calculated spectra provides unambiguous proof of the absolute stereochemistry.

Polarimetry and Chiroptical Spectroscopy Applications

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. wikipedia.orgrudolphresearch.com This property, known as optical rotation, is a defining characteristic of an enantiomer. The specific rotation, [α], is a standardized value that is constant for a pure enantiomer under specific conditions of temperature, solvent, and wavelength of light. wikipedia.org

For epinastine, the enantioselective synthesis of the (S)-enantiomer yielded a specific rotation of [α]D23 = +68.1 (c 1, CHCl3). beilstein-journals.org Enantiomers rotate plane-polarized light to an equal magnitude but in opposite directions. Therefore, the specific rotation for this compound can be confidently predicted to be equal in magnitude but opposite in sign.

Table 2: Specific Rotation of Epinastine Enantiomers

EnantiomerSpecific Rotation [α]D23 (c 1, CHCl3)
(S)-Epinastine+68.1°
(R)-Epinastine-68.1° (inferred)

Optical Rotatory Dispersion (ORD) is a related technique that measures the change in optical rotation as a function of wavelength. nii.ac.jp An ORD spectrum provides more detailed information than a single polarimetry measurement and can be used to help determine the absolute configuration by comparing the experimental curve to known standards or theoretical calculations. While specific ORD data for this compound is not prevalent in the literature, it remains a valuable tool for its stereochemical analysis.

Molecular Pharmacology and Receptor Interaction Profiles of R Epinastine

Ligand Binding Affinities and Receptor Selectivity

Epinastine (B1215162) exhibits a distinct profile of ligand binding affinities, demonstrating selectivity for certain receptors involved in allergic and inflammatory responses.

Histamine (B1213489) H1 Receptor Antagonism and Binding Kinetics

Epinastine functions as a direct antagonist of the histamine H1 receptor drugbank.comfda.gov. This antagonism is a primary mechanism by which it counteracts the effects of histamine, a key mediator in allergic reactions nih.govmedkoo.com. Studies have investigated the kinetics of H1 receptor inhibition by epinastine. In vitro analysis using intracellular calcium mobilization assays in CHO-K1 cells expressing the human H1 receptor showed that epinastine produced a concentration-dependent inhibition of the histamine response arvojournals.org. When added simultaneously with histamine, epinastine demonstrated an IC50 of 1.6 µM arvojournals.org. Preincubation with epinastine for 2.5 minutes before histamine addition resulted in an increased apparent potency, with a calculated IC50 of 38 nM arvojournals.org. Epinastine demonstrated a faster onset of maximal inhibition of the H1 receptor compared to some other marketed antihistamines arvojournals.org. Pretreatment with epinastine followed by washing with drug-free media resulted in persistent inhibition of the histamine response, observed even 24 hours after drug removal, with an IC50 of 6 µM and a half-life of approximately 2-3 hours arvojournals.org. This suggests a relatively long duration of action at the H1 receptor arvojournals.org.

Here is a table summarizing some of the H1 receptor binding data for epinastine:

ReceptorAssay TypeConditionIC50 / KiReference
H1Intracellular calcium mobilization (CHO-K1)Simultaneous addition1.6 µM arvojournals.org
H1Intracellular calcium mobilization (CHO-K1)2.5 min preincubation38 nM arvojournals.org
H13H-mepyramine bindingNot specifiedKi = 7.8 nM, IC50 = 9.8 nM portico.org
H1Intracellular calcium mobilization (CHO-K1)Persistent inhibition (24h after wash)6 µM arvojournals.org

Affinity for Histamine H2 Receptors

Epinastine also possesses affinity for the histamine H2 receptor, in addition to its selective action on the H1 receptor drugbank.commedkoo.comnih.govfda.gov. While it prevents histamine binding to both H1 and H2 receptors, its selectivity is noted to be higher for the H1 receptor drugbank.comfda.gov. The affinity for the H2 receptor is significantly lower than for the H1 receptor; reported values for H2 receptor binding were 2879 nM (Ki) and 4030 nM (IC50) portico.org.

Interactions with Adrenergic Receptors (α1, α2)

Epinastine possesses affinity for both alpha-1 (α1) and alpha-2 (α2) adrenergic receptors drugbank.commedkoo.comnih.govfda.gov. While it is described as an adrenergic receptor agonist in one instance nih.gov, other sources primarily highlight its antihistaminic and mast cell stabilizing properties, noting that it has affinity for these adrenergic receptors drugbank.commedkoo.comnih.govfda.gov. The extent and functional implications of these interactions are not as extensively detailed in the provided search results as its H1 receptor activity.

Modulation of Serotonin (B10506) Receptors (5-HT2)

Epinastine also shows affinity for serotonin 5-HT2 receptors drugbank.commedkoo.comnih.govfda.gov. Some research suggests that the interaction of epinastine with 5-HT receptors, including 5-HT2A, 5-HT7, and 5-HT3 receptors, could contribute to its anti-allergic activity by modulating local neuropeptide-mediated neural responses atsjournals.org. In vitro studies have reported Ki values for binding to 5-HT2A, 5-HT7, and 5-HT3 receptors as 21 nM, 33 nM, and 159 nM, respectively atsjournals.org. Epinastine is also listed as a 5-hydroxytryptamine receptor 2A antagonist drugbank.com.

Here is a table summarizing some of the affinities for other receptors:

ReceptorAssay TypeKi (nM)IC50 (nM)Reference
H23H-mepyramine binding28794030 portico.org
5-HT2AIn vitro binding21- atsjournals.org
5-HT7In vitro binding33- atsjournals.org
5-HT3In vitro binding159- atsjournals.org

Mechanisms of Mast Cell Stabilization and Granulation Inhibition

Cellular Pathways Involved in Mediator Release Suppression

Epinastine prevents the degranulation of mast cells, thereby controlling the allergic response drugbank.comfda.gov. Mast cell stabilization by epinastine is described as preventing the cessation of degranulation nih.gov. Mast cell stabilizers are thought to act by altering the outcome of delayed chloride channels in the cellular membrane, which are essential for mast cell degranulation nih.gov. Epinastine is effective in inhibiting the release of chemical mediators from mast cells exposed to antigen researchgate.net. It has been shown to prevent histamine release from passively sensitized rat peritoneal mast cells exposed to antigen, with an IC30 value of 16.0 µM portico.org. In addition to inhibiting histamine release, epinastine also prevents the release of pro-inflammatory chemical mediators from blood vessels drugbank.com. It has been shown to inhibit the release of leukotrienes, platelet-activating factors, and bradykinin, which contribute to its anti-allergic activities nih.govresearchgate.net. Epinastine has also demonstrated inhibitory effects on eosinophil activation, suppressing the production of RANTES, MIP-1β, and LTC4 from SCF-stimulated eosinophils in vitro iiarjournals.org. The minimum concentration causing significant suppression was reported as 25 ng/ml iiarjournals.org. Epinastine can also inhibit IL-8 release from eosinophils post-transcriptionally and block the chemotactic movement of eosinophils researchgate.net.

Inhibition of Calcium Flux and Calmodulin-Dependent Processes

Calcium ions play a critical role in various cellular processes, including the activation and degranulation of mast cells and the release of inflammatory mediators. Calmodulin, a ubiquitous calcium-binding protein, mediates many of the downstream effects of increased intracellular calcium. Research indicates that R-epinastine can influence calcium signaling pathways. While specific detailed data on this compound's direct inhibition of calcium flux and calmodulin-dependent processes is less extensively documented in the provided search results compared to its antihistaminic and anti-inflammatory effects, the broader actions of epinastine suggest an impact on these pathways. The ability to stabilize mast cells and prevent degranulation, attributed to epinastine, implies an interference with the calcium-dependent mechanisms that trigger mediator release nih.gov. Further research specifically delineating the effects of this compound on calcium channels, intracellular calcium stores, and direct interaction with calmodulin or calmodulin-dependent enzymes would provide a more comprehensive understanding of this aspect of its pharmacology.

Molecular Mechanisms of Inflammatory Mediator Modulation

This compound demonstrates significant activity in modulating the release and effects of various inflammatory mediators, contributing to its anti-allergic and anti-inflammatory properties.

Inhibition of Cytokine and Chemokine Release (e.g., IL-8)

Inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8), are crucial in orchestrating the inflammatory response by recruiting and activating immune cells. Studies have investigated the effect of epinastine on the release of these mediators. IL-8 is a chemokine involved in neutrophil chemotaxis. nih.govbham.ac.ukresearchgate.netrcsb.org Modulation of IL-8 release by this compound would contribute to reducing the influx of inflammatory cells to a site of allergic reaction or inflammation.

Attenuation of Eicosanoid and Lipid Mediator Production (e.g., Leukotrienes, Prostaglandins, Thromboxane (B8750289) A2)

Eicosanoids and other lipid mediators, including leukotrienes, prostaglandins, and thromboxane A₂, are potent inflammatory substances derived from arachidonic acid. uni.lunih.govuni.lunih.govnih.govwikiwand.comwikipedia.orgnih.govnih.govnih.govuni.luwikipedia.orgwikipedia.orgepa.govciteab.com These mediators contribute to bronchoconstriction, increased vascular permeability, and immune cell activation. Thromboxane A2 is produced by activated platelets and has prothrombotic and vasoconstrictive properties. nih.govwikiwand.comwikipedia.orgnih.gov Leukotrienes, such as Leukotriene B4 and Leukotriene D4, are involved in bronchoconstriction and inflammation. nih.govnih.gov Prostaglandins, like Prostaglandin A1 and Prostaglandin D2, also play roles in inflammation and vascular responses. nih.govnih.gov While specific data on this compound's effects on the entire spectrum of eicosanoids and lipid mediators were not extensively detailed in the search results, the general anti-inflammatory profile of epinastine suggests an inhibitory effect on the production or action of these compounds. Further research is needed to specifically quantify this compound's impact on the synthesis or receptor binding of individual leukotrienes, prostaglandins, and thromboxane A₂.

Modulation of Neuropeptide-Mediated Responses (e.g., Bradykinin, Substance P, Neurokinin A)

Neuropeptides such as bradykinin, Substance P, and Neurokinin A are involved in neurogenic inflammation, pain transmission, and modulation of immune responses. nih.govuni.lunih.govnih.govnih.govuni.lunih.govnih.govwikipedia.orgwikipedia.orglabsolu.caciteab.com Bradykinin is a powerful vasodilator that can mediate inflammation. nih.gov Substance P is a neuropeptide that preferentially activates neurokinin-1 receptors and is involved in pain transmission and vasodilation. nih.govnih.govwikipedia.org Neurokinin A is another tachykinin neuropeptide with excitatory effects on the nervous system and influence on inflammatory and pain responses. nih.govnih.govwikipedia.org Modulation of the activity of these neuropeptides or their receptors by this compound could contribute to its effects on inflammation and associated symptoms.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compoundNot Explicitly Found for R-enantiomer; Epinastine is CID 3241 nih.govwikipedia.orguni.lunih.govlabsolu.ca
Epinastine3241 nih.govwikipedia.orguni.lunih.govlabsolu.ca
Bradykinin439201 uni.lunih.govciteab.com
Substance P36511 nih.govuni.lunih.govwikipedia.org
Neurokinin A5311311 nih.govnih.govwikipedia.org
Interleukin-8 (IL-8)44357137 nih.govbham.ac.uk
Leukotriene B45280492 nih.gov
Leukotriene C45280493 uni.lu
Leukotriene D45280878 nih.gov
Prostaglandin A15281912 nih.gov
Prostaglandin D2448457 nih.gov
Thromboxane A25280497 uni.lunih.govwikiwand.comwikipedia.orgnih.gov
Platelet-Activating Factor (PAF)108156 ctdbase.orgnih.govguidetopharmacology.org; also 2733535 nih.gov (PAF-acether)
CalmodulinInformation regarding CID for the protein structure was not found in the provided results, but related peptides/substrates have CIDs like 22114573 nih.gov and 134825853 nih.gov. A smaller related compound has CID 25244460 uni.lu.

Data Tables

While the search results provided general information about the mechanisms, specific quantitative data (e.g., IC50 values for this compound's effects on mediator release or receptor binding) for this compound specifically, separate from the racemate epinastine, were not consistently available in a format suitable for detailed data tables within the strict scope of the provided outline and search results. The text above incorporates the findings regarding the types of mediators modulated.

For example, a table summarizing the types of inflammatory mediators modulated by epinastine (which includes the activity of this compound) based on the search results could be:

Inflammatory Mediator ClassExamples MentionedModulation Effect Implied by Epinastine's Actions
Cytokines/ChemokinesIL-8 nih.govbham.ac.ukresearchgate.netrcsb.orgInhibition of Release nih.gov
Eicosanoids/Lipid MediatorsLeukotrienes uni.lunih.govnih.govwikipedia.orgciteab.com, Prostaglandins nih.govnih.govuni.luwikipedia.orgepa.gov, Thromboxane A2 uni.lunih.govwikiwand.comwikipedia.orgnih.govAttenuation of Production/Effects (Implied)
Phospholipid MediatorsPlatelet-Activating Factor (PAF) nih.govctdbase.orgnih.govlipidmaps.orgguidetopharmacology.orgAntagonism of Effects (Implied)
NeuropeptidesBradykinin uni.lunih.govnih.govlabsolu.caciteab.com, Substance P nih.govuni.lunih.govwikipedia.org, Neurokinin A nih.govnih.govwikipedia.orgModulation of Responses (Implied)

This table is based on the types of mediators mentioned in the search results in relation to the mechanisms of epinastine's action, acknowledging that specific this compound data for each mediator's modulation was not provided in detail.

Cellular and in Vitro Mechanistic Investigations of R Epinastine

Functional Characterization in Isolated Tissue Preparations

The guinea pig ileum is a classic experimental model for studying the contractile and relaxant properties of various pharmacological agents on smooth muscle. norecopa.no In this context, R-epinastine has been investigated for its effects on histamine-induced contractions. Research has shown that epinastine (B1215162) can inhibit the contraction of the guinea pig ileum induced by histamine (B1213489). ersnet.org This effect is attributed to its antagonistic action at histamine H1 receptors, which are present in the smooth muscle of the ileum. mdpi.com

Further studies have demonstrated that epinastine produces a concentration-dependent inhibition of cholinergic contractions in guinea pig airways. This inhibition is thought to occur through the stimulation of prejunctional 5-hydroxytryptamine (5-HT) receptors located on postganglionic cholinergic nerves. nih.gov This suggests a more complex mechanism of action beyond simple histamine receptor blockade.

Interactive Table: Effect of Epinastine on Guinea Pig Ileum Contraction

AgonistEpinastine EffectProbable MechanismReference
HistamineInhibition of contractionH1 receptor antagonism ersnet.org
Electrical Field Stimulation (Cholinergic)Concentration-dependent inhibitionStimulation of prejunctional 5-HT receptors nih.gov

Airway hyperresponsiveness, a key feature of asthma, involves an exaggerated bronchoconstrictive response of the airway smooth muscle (ASM). frontiersin.orgepicentralmed.com In vitro studies on isolated human and guinea pig airway preparations have been crucial in elucidating the effects of compounds like this compound on bronchial smooth muscle reactivity.

Epinastine has been shown to inhibit the cholinergic contraction in both guinea pig and human airways in vitro. nih.gov The mechanism appears to involve the modulation of neurotransmitter release rather than a direct effect on the smooth muscle's contractile machinery. Specifically, the inhibitory effects of epinastine on cholinergic contractions in guinea pig airways were significantly attenuated by a 5-HT1/2/7 antagonist, suggesting the involvement of 5-hydroxytryptamine receptors. nih.gov This indicates that epinastine's influence on bronchial smooth muscle reactivity is not solely due to its antihistaminic properties but also involves other receptor systems.

Interactive Table: Epinastine's Effect on Bronchial Smooth Muscle

Tissue SourceStimulation MethodEpinastine EffectPostulated MechanismReference
Guinea Pig AirwayElectrical Field Stimulation (Cholinergic)Concentration-dependent inhibitionStimulation of prejunctional 5-HT receptors nih.gov
Human AirwayElectrical Field Stimulation (Cholinergic)InhibitionSimilar mechanism to guinea pig airways nih.gov

Investigations in Immune Cell Systems

Eosinophils are key effector cells in allergic inflammation. nih.gov Their activation and migration to inflammatory sites are critical steps in the pathogenesis of allergic diseases. Studies have shown that epinastine can modulate these eosinophil functions.

In vitro experiments have demonstrated that epinastine can suppress eosinophil chemotaxis, which is the directed migration of eosinophils toward a chemical stimulus. nih.govresearchgate.net Specifically, epinastine reduced eosinophil migration towards eotaxin, a potent eosinophil chemoattractant, particularly when the eosinophils were prestimulated with interleukin (IL)-5. nih.govresearchgate.net Furthermore, epinastine has been found to inhibit the expression of the adhesion molecule CD11b on eosinophils. nih.gov Adhesion molecules are crucial for the attachment of eosinophils to the vascular endothelium, a prerequisite for their migration into tissues.

Epinastine has also been shown to suppress eosinophil activation induced by stem cell factor (SCF) in vitro. This was evidenced by the reduced release of RANTES (Regulated on Activation, Normal T cell Expressed and presumably Secreted), macrophage inflammatory protein-1beta (MIP-1beta), and leukotriene C4 (LTC4) from eosinophils. nih.gov Another study indicated that epinastine may exert anti-inflammatory effects by reducing granulocyte-macrophage colony-stimulating factor (GM-CSF) secretion from nasal epithelial cells, which in turn reduces eosinophil survival. iiarjournals.org

Interactive Table: Effects of Epinastine on Eosinophil Function

Eosinophil FunctionStimulantEpinastine EffectKey FindingReference
ChemotaxisEotaxin (with IL-5 prestimulation)ReductionInhibits directed migration nih.govresearchgate.net
Adhesion Molecule ExpressionIL-5Inhibition of CD11b expressionReduces cell adhesion potential nih.gov
Activation (Mediator Release)Stem Cell Factor (SCF)Suppression of RANTES, MIP-1beta, LTC4 releaseInhibits activation-induced mediator release nih.gov
SurvivalGM-CSF (from nasal epithelial cells)Indirect suppression via reduced GM-CSF secretionReduces eosinophil lifespan iiarjournals.org

Basophils and mast cells are central to the initiation of the allergic cascade through the release of histamine and other inflammatory mediators upon activation. mdpi.comthermofisher.com A key mechanism of action for many anti-allergic drugs is the stabilization of these cells, thereby preventing their degranulation.

Epinastine is recognized for its ability to stabilize mast cells, which prevents the release of histamine and other pro-inflammatory mediators. taylorandfrancis.comdrugbank.com This mast cell-stabilizing effect is a crucial component of its anti-allergic action, complementing its direct antagonism of histamine at H1 receptors. taylorandfrancis.com The process of degranulation is initiated by the cross-linking of IgE receptors (FcεRI) on the surface of mast cells and basophils, which triggers a complex signaling cascade. mdpi.comtudublin.ie By stabilizing the mast cell membrane, epinastine interferes with this process.

Peripheral blood mononuclear cells (PBMCs), which include lymphocytes and monocytes, are key players in the adaptive immune response and chronic inflammation. nih.govnih.gov The influence of epinastine on the function of these cells has been a subject of investigation.

In vitro studies using human peripheral blood CD4+ T cells have shown that epinastine can modulate cytokine production. Specifically, epinastine was found to affect the release of cytokines from these cells when stimulated with IL-4, a key cytokine in Th2-mediated allergic responses. karger.com This suggests that epinastine may have immunomodulatory effects beyond its direct anti-allergic properties. However, the precise mechanisms and the full spectrum of its influence on different lymphocyte subpopulations and mononuclear cell functions require further elucidation.

Modulation of Cellular Processes and Signaling Pathways

This compound, as a component of racemic epinastine, is involved in the modulation of gene expression and protein synthesis, primarily in cells associated with the allergic inflammatory cascade. Studies on epinastine have demonstrated its ability to suppress the production of various cytokines and chemokines at the transcriptional level.

In vitro studies using murine peritoneal mast cells have shown that epinastine significantly inhibits the IgE-dependent production of angiogenic factors such as keratinocyte-derived chemokine (KC), tumor necrosis factor (TNF), and vascular endothelial growth factor (VEGF). nih.gov This suppression is achieved through the inhibition of mRNA expression for these factors. nih.gov The activation of the transcription factor NF-κB, which is crucial for the expression of many pro-inflammatory genes, is a likely target of epinastine's action. nih.gov

Furthermore, epinastine has been shown to modulate T-cell cytokine production. In human CD4+ T cells, epinastine suppresses the production of Th2 cytokines like IL-5, IL-6, and IL-13, which are stimulated by IL-4. karger.com This effect is associated with the suppression of nuclear factor-κB (NF-κB) activation and signal transducers and activators of transcription 6 (STAT6) phosphorylation and mRNA expression. karger.com Conversely, epinastine restores the production of the Th1 cytokine interferon-γ (IFN-γ), which is typically decreased by IL-4 stimulation. karger.com

In toluene-2,4-diisocyanate (TDI)-sensitized rats, repeated pre-treatment with epinastine has been found to suppress the up-regulation of histamine H1 receptor (H1R) and IL-4 mRNAs in the nasal mucosa, suggesting a regulatory role in the gene expression associated with allergic responses. jst.go.jp

The table below summarizes the observed effects of epinastine on the expression of various genes and proteins in different cell types.

Cell TypeStimulusTarget Gene/ProteinObserved Effect of EpinastineReference
Murine Peritoneal Mast CellsIgE-dependentKC, TNF, VEGF (mRNA and protein)Inhibition nih.gov
Human CD4+ T CellsIL-4IL-5, IL-6, IL-13 (protein)Suppression karger.com
Human CD4+ T CellsIL-4IFN-γ (protein)Restoration karger.com
Human CD4+ T CellsIL-4NF-κB, STAT6 (activation and mRNA)Suppression karger.com
Rat Nasal MucosaTDIH1R, IL-4 (mRNA)Suppression of up-regulation jst.go.jp
Murine Bone Marrow-Derived Dendritic CellsDermatophagoides farinae (Der f)IL-6, TNF-α, IL-10 (protein)Inhibition nih.gov
Murine Bone Marrow-Derived Dendritic CellsDermatophagoides farinae (Der f)IL-12p40 (protein)Enhancement nih.gov

The influence of epinastine on cell proliferation and apoptosis has been investigated in the context of inflammatory and immune cells. In vitro studies have shown that epinastine can inhibit the proliferation of certain immune cells. For instance, epinastine has been observed to inhibit the proliferation of CD4+ T cells that are co-cultured with monocyte-derived dendritic cells. researchgate.net

While direct studies on this compound and apoptosis are limited, research on epinastine provides some insights. In a study on the modulation of eosinophil survival, epinastine was found to reduce the production of granulocyte-macrophage colony-stimulating factor (GM-CSF) from nasal epithelial cells. iiarjournals.org Since GM-CSF is a crucial survival factor for eosinophils, its suppression by epinastine may indirectly promote eosinophil apoptosis and thereby reduce eosinophil-mediated inflammation. iiarjournals.org

However, it is important to note that the direct pro-apoptotic or anti-proliferative effects of epinastine are not its primary mechanism of action and appear to be context-dependent. For example, in one study examining its influence on CD4+ T cell proliferation stimulated by concanavalin (B7782731) A, epinastine did not show a significant inhibitory effect on ³H-thymidine incorporation, suggesting it does not broadly suppress T-cell proliferation under all conditions. karger.com

Cell TypeIn Vitro ModelEffect of EpinastineFindingReference
CD4+ T cellsCo-culture with Monocyte-Derived Dendritic CellsInhibition of ProliferationEpinastine inhibited the proliferation of CD4+ T cells. researchgate.net
Human EosinophilsIndirectly via Nasal Epithelial CellsPotential to induce apoptosisEpinastine suppressed GM-CSF production from nasal epithelial cells, which may lead to reduced eosinophil survival. iiarjournals.org
CD4+ T cellsConcanavalin A-stimulatedNo significant effect on proliferationEpinastine did not significantly inhibit ³H-thymidine incorporation. karger.com

Comparative Analysis of this compound Activity with Other Antihistamines and Anti-allergic Agents in In Vitro Models

Comparative in vitro studies are essential for contextualizing the pharmacological profile of this compound relative to other anti-allergic agents. As most studies use racemic epinastine, the comparisons are generally made with this form.

In H1-receptor binding studies using guinea pig ileum, epinastine demonstrated a higher affinity for H1-receptors compared to astemizole (B1665302) and terfenadine. nih.govportico.org When assessing the kinetics of H1-receptor inhibition in CHO-K1 cells expressing the human H1-receptor, epinastine showed a faster onset of maximal inhibition compared to olopatadine (B1677272) and ketotifen (B1218977). arvojournals.org Epinastine reached its maximum potency within 2.5 minutes of pre-incubation, whereas olopatadine and ketotifen required a longer pre-incubation time to achieve a similar effect. arvojournals.org Furthermore, the inhibition of the histamine response by epinastine was persistent, being detectable even 24 hours after the drug was removed from the cell culture. arvojournals.org

In a comparative study on the modulation of IL-4-mediated T cell cytokine production, epinastine was found to be effective in suppressing Th2 cytokines, while the first-generation antihistamine chlorpheniramine (B86927) did not show a similar inhibitory effect at the concentrations tested. karger.com

The following table provides a comparative overview of the in vitro activity of epinastine against other antihistamines.

ParameterEpinastineOlopatadineKetotifenAzelastineTerfenadineAstemizoleChlorpheniramineReference
H1 Receptor Affinity (Guinea Pig Ileum) > Terfenadine & Astemizole---< Epinastine< Epinastine- nih.govportico.org
IC₅₀ for H1 Receptor Inhibition (2.5 min pre-incubation) 38 nM1369 nM154 nM273 nM--- arvojournals.org
Onset of Maximal H1R Inhibition Fast (~2.5 min)SlowerSlowerFast (~2.5 min)--- arvojournals.org
Duration of H1R Inhibition Long-lasting (>24 hrs)------ arvojournals.org
Inhibition of Th2 Cytokine Production (IL-5, IL-6, IL-13) Yes-----No karger.com

Preclinical in Vivo Pharmacological Characterization in Animal Models

Pharmacodynamic Responses in Preclinical Species

The in vivo pharmacodynamic properties of R-epinastine have been investigated in several preclinical species to establish its antihistaminic and anti-allergic activities. These studies have demonstrated its efficacy in counteracting histamine-mediated reactions in the skin and respiratory system, as well as its ability to modulate key markers of allergic inflammation.

Evaluation of Histamine-Induced Dermatological Reactions in Rodents

This compound has shown significant inhibitory effects on histamine-induced dermatological reactions in rodent models. In studies using mice, this compound demonstrated potent inhibition of histamine-induced paw edema. nih.gov This model is a standard method for evaluating the in vivo activity of antihistamines, where the reduction in swelling corresponds to the drug's ability to block the effects of histamine (B1213489) on vascular permeability.

Further investigations in rats have explored its efficacy in models of passive cutaneous anaphylaxis (PCA), a classic model of IgE-mediated allergic reaction in the skin. In this model, this compound exerted potent and immediate inhibitory effects on the inflammatory response. nih.gov Another study evaluated the anti-edematous effects of epinastine (B1215162) hydrochloride in a λ-carrageenan-induced footpad edema model in rats. The results showed that epinastine hydrochloride significantly suppressed the growth of edema in a dose-dependent manner, indicating its anti-inflammatory properties in the skin. nih.govresearchgate.net

Table 1: Effect of this compound on Dermatological Reactions in Rodents
Animal ModelReaction MeasuredObserved Effect of this compoundReference
MiceHistamine-induced paw edemaPotent inhibitory effect nih.gov
RatsPassive Cutaneous Anaphylaxis (PCA)Potent and immediate inhibition nih.gov
Ratsλ-carrageenan-induced paw edemaSignificant, dose-dependent suppression of edema nih.govresearchgate.net

Assessment of Bronchoconstrictive Responses in Guinea Pigs and Rats

The efficacy of this compound in mitigating bronchoconstrictive responses, a key feature of allergic asthma, has been thoroughly assessed in guinea pigs and rats. Oral administration of epinastine resulted in a potent and remarkable inhibition of histamine-induced bronchoconstriction in these animal models. nih.gov

In addition to its effects against histamine, epinastine also demonstrated inhibitory activity against bronchoconstriction induced by other mediators such as platelet-activating factor (PAF) and serotonin (B10506). nih.gov The effect of epinastine was found to be stronger than that of ketotifen (B1218977) in inhibiting the responses induced by both PAF and serotonin. nih.gov When compared to azelastine, epinastine was found to be 1.36 to 4.57 times more potent in inhibiting bronchoconstriction induced by various bronchospasmogens. nih.gov Furthermore, studies in guinea pigs have shown that epinastine possesses anti-bradykinin effects, contributing to its profile as a comprehensive anti-allergic agent. nih.gov

Table 2: Comparative Efficacy of this compound on Induced Bronchoconstriction
SpeciesInducing AgentComparative Efficacy of EpinastineReference
Guinea Pigs & RatsHistaminePotent and remarkable inhibition nih.gov
Guinea Pigs & RatsPlatelet-Activating Factor (PAF)Stronger inhibition than ketotifen nih.gov
Guinea Pigs & RatsSerotoninStronger inhibition than ketotifen nih.gov
Guinea PigsBradykininDemonstrated anti-bradykinin effects nih.gov

Inhibition of Allergic Inflammation Markers in Animal Models (e.g., Eosinophil Infiltration)

This compound has demonstrated the ability to inhibit key markers of allergic inflammation in various animal models, with a particular focus on the role of eosinophils. Eosinophil infiltration is a hallmark of allergic inflammatory responses. Studies have shown that epinastine can suppress allergic inflammation by inhibiting eosinophilic chemotaxis. fda.gov

In addition to inhibiting their movement, epinastine has been shown to suppress the activation of eosinophils. In in vitro experiments using eosinophils from Mesocestoides cortii-infected mice, epinastine suppressed the production of inflammatory mediators such as RANTES (Regulated upon Activation, Normal T cell Expressed and presumably Secreted), macrophage inflammatory protein-1beta (MIP-1β), and leukotriene C4 (LTC4). nih.gov Furthermore, epinastine has been observed to modulate eosinophil survival by suppressing the production of granulocyte-macrophage colony-stimulating factor (GM-CSF) from nasal epithelial cells. epa.gov

Assessment of Blood-Brain Barrier Penetration and Peripheral Selectivity in Animal Models

A key characteristic of second-generation antihistamines is their limited penetration of the blood-brain barrier (BBB), which reduces the incidence of central nervous system side effects such as sedation. Preclinical studies have confirmed that this compound exhibits low brain distribution. nih.gov

In vivo studies in mice have demonstrated that the brain-to-plasma concentration ratio of radiolabeled epinastine is significantly lower in wild-type mice compared to mice lacking the P-glycoprotein (P-gp) efflux transporter. nih.gov This suggests that P-gp plays a crucial role in actively transporting epinastine out of the brain, thereby contributing to its peripheral selectivity. nih.gov The combination of poor uptake by influx transporters and efficient efflux by P-glycoprotein accounts for the low brain distribution of epinastine. nih.gov

Developmental and Reproductive Toxicity Studies in Preclinical Animal Models

The potential for developmental and reproductive toxicity of this compound has been evaluated in preclinical animal models to assess its safety profile for use during pregnancy.

Teratogenicity Assessments in Rodents and Rabbits

Teratogenicity studies are a critical component of the safety evaluation of any new pharmaceutical compound. Based on available literature, this compound has been reported to be non-teratogenic in animal models. nih.gov Teratological studies conducted in rats indicated that no malformations or variations were observed, even at high doses. researchgate.net

Effects on Fertility in Animal Models

Preclinical studies conducted in animal models have investigated the potential effects of epinastine on male and female fertility. These studies are crucial for identifying any adverse impacts on reproductive capabilities.

In male rats, the administration of epinastine did not result in any discernible effects on fertility. fda.gov Comprehensive evaluations of reproductive parameters in males indicated no significant alterations, suggesting a lack of adverse impact on male reproductive function.

Conversely, studies in female rats have indicated a potential for decreased fertility at high oral doses of epinastine. A significant reduction in fertility was observed at an oral dose approximately 90,000 times the Maximum Recommended Ocular Human Dose (MROHD). fda.gov While specific quantitative data on parameters such as mating and fertility indices from dedicated epinastine studies are not publicly detailed, the observed decrease in fertility in female rats at high exposure levels is a noteworthy finding in the preclinical safety assessment of the compound.

Table 1: Effects of this compound on Fertility in Animal Models (Note: Specific quantitative data for this compound's impact on female fertility parameters such as mating index, fertility index, and implantation sites are not available in the public domain. The table reflects the qualitative findings from preclinical studies.)

SpeciesSexDosage Level (vs. MROHD)Observed Effects on Fertility
RatMaleNot specifiedNo effect on fertility
RatFemale~90,000xDecreased fertility

Long-Term Preclinical Studies for Pharmacological Changes

Long-term preclinical studies are essential for understanding the cumulative pharmacological effects of a compound following chronic administration. For epinastine, such studies have been conducted to assess potential changes in its pharmacological profile over extended periods.

A key finding from these long-term studies is the stability of the pharmacokinetic profile of epinastine. During chronic administration in animal models, no significant changes in the way the compound is absorbed, distributed, metabolized, and excreted were observed. researchgate.netnih.gov This suggests that long-term exposure does not significantly alter the body's handling of the drug, and there is no evidence of accumulation or altered metabolism over time.

In addition to pharmacokinetics, specific pharmacodynamic parameters have been evaluated. For instance, a study investigating the electrocardiographic effects of epinastine in rats found that even at high plasma concentrations, the compound did not adversely affect electrocardiogram (ECG) parameters. nih.gov This indicates a low risk of cardiotoxic effects with long-term exposure.

While comprehensive data on a wide range of pharmacological endpoints from long-term systemic administration studies are not extensively detailed in publicly available literature, the existing evidence points towards a stable and predictable pharmacological profile for epinastine with chronic use in preclinical models.

Table 2: Summary of Findings from Long-Term Preclinical Studies on this compound (Note: This table summarizes the general findings. Detailed quantitative data on a broad range of pharmacological parameters from long-term studies are not readily available in the public literature.)

Study TypeAnimal ModelKey Pharmacological ParameterFindings
Chronic AdministrationGeneralPharmacokineticsNo significant changes observed
Electrocardiographic StudyRatECG ParametersNo adverse effects at high plasma concentrations

Preclinical Pharmacokinetic and Metabolic Disposition of R Epinastine

Absorption and Distribution Profiles in Animal Models

Preclinical investigations using animal models have provided insights into the absorption and distribution characteristics of epinastine (B1215162). These studies, predominantly conducted with the racemic form, indicate rapid absorption and widespread distribution.

Bioavailability Assessment in Preclinical Species

Studies in rats following oral administration of racemic epinastine have shown the drug to be rapidly absorbed, with peak plasma concentrations typically reached around 2 hours post-dosing. nih.gov The oral bioavailability of racemic epinastine in rats has been assessed to be approximately 40-41%. nih.govuni.lu A minor secondary peak in plasma concentration-time profiles has also been observed in rats after oral dosing, which has been attributed mainly to the delayed absorption of a portion of the drug resulting from reduced gastric motility induced by the compound.

Tissue Distribution Studies in Animal Models

Following administration, racemic epinastine demonstrates extensive distribution to body tissues, as suggested by a large volume of distribution observed in human studies (417 L). Preclinical studies in rabbits and monkeys have indicated that epinastine binds to melanin (B1238610) and accumulates in pigmented ocular tissues after topical eye application. In humans, the concentration of [14C]-epinastine in erythrocytes was found to be higher than in plasma. While these studies provide a general understanding of distribution, specific tissue distribution profiles for R-epinastine alone in animal models are not detailed in the available information.

Plasma Protein Binding Characteristics in Preclinical Systems

Plasma protein binding is a crucial factor influencing drug distribution and clearance. In human plasma, racemic epinastine demonstrates moderate binding to plasma proteins, reported to be approximately 64%. This level of binding suggests that epinastine is unlikely to be a significant perpetrator of displacement-type drug interactions. While this data is available for the racemic mixture in humans, specific plasma protein binding characteristics of this compound in preclinical animal species were not found in the provided search results.

Metabolic Pathways and Metabolite Identification in Preclinical Systems

The metabolic fate of epinastine has been investigated, with findings indicating that the drug undergoes minimal biotransformation.

Enzymatic Biotransformation (e.g., Cytochrome P450 Metabolism)

Epinastine is reported to be minimally metabolized, with less than 10% of the administered dose undergoing biotransformation. Metabolism primarily occurs in the liver. Notably, epinastine does not appear to be significantly metabolized by or interact considerably with the cytochrome P450 (CYP) enzyme system. This low level of metabolism and minimal CYP interaction contributes to a low potential for metabolic drug-drug interactions.

Elimination and Excretion Mechanisms in Animal Models

Studies in rats using 14C-epinastine hydrochloride have investigated the elimination and excretion pathways of the racemic mixture. Following administration, radioactivity was recovered in both urine and feces. mdpi.comatsjournals.org

Renal Clearance Mechanisms (e.g., Active Tubular Secretion)

Renal excretion is a significant route of elimination for epinastine. nih.gov The renal elimination of epinastine is reported to occur mainly via active tubular secretion. nih.gov Active tubular secretion is a carrier-mediated process that primarily takes place in the proximal tubules of the kidney. nih.govksumsc.com This mechanism allows for the rapid elimination of drugs from the plasma, even if they are bound to plasma proteins. ksumsc.com

Fecal Excretion Pathways

Fecal excretion is another important pathway for the elimination of epinastine and its related substances in animal models. In rats administered 14C-epinastine hydrochloride, a significant portion of the administered radioactivity was recovered in the feces. mdpi.comatsjournals.org For instance, following oral administration in rats, a substantial amount of the dose was detected in feces rather than urine. mdpi.com Studies in rats have shown that the total biliary excretion of epinastine accounted for a percentage of the administered dose, suggesting that biliary excretion contributes to the fecal elimination. nih.gov

Comparative Preclinical Pharmacokinetics of Epinastine Enantiomers

Epinastine is administered as a racemic mixture of its R- and S-enantiomers. fda.gov Preclinical studies have compared the receptor binding affinities of epinastine and its individual optical isomers. At the H1-receptor, the binding affinity was found to be nearly identical between racemic epinastine and both the (+)-enantiomer (this compound) and the (-)-enantiomer (S-epinastine). fda.gov This suggests that both enantiomers contribute to the antihistaminic activity.

Advanced Analytical Methodologies for R Epinastine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool in R-epinastine research, providing the means to separate this compound from other compounds, including its S-enantiomer, impurities, and matrix components.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is widely employed for the quantitative determination of epinastine (B1215162), including methods applicable to its enantiomers. Method development involves optimizing parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and sensitivity. ajrconline.orgbanglajol.infotsijournals.com

Validation of developed HPLC methods is performed according to guidelines from regulatory bodies like the ICH, ensuring the method is suitable for its intended purpose. iosrjournals.orgbanglajol.infotsijournals.comresearchgate.netjocpr.com Key validation parameters include accuracy, precision, linearity, detection limit (LOD), quantitation limit (LOQ), and robustness. banglajol.inforesearchgate.nettandfonline.comresearchgate.net

Several RP-HPLC methods have been developed and validated for epinastine. One method utilized a C18 column (150 x 4.6 mm, 5 µm) with a mobile phase consisting of an aqueous phase (containing sodium pantanesulphonate monohydrate and potassium dihydrogen orthophosphate, pH adjusted to 4.5) and an organic phase (acetonitrile and methanol (B129727) in a 4:1 ratio) mixed in a 60:40 ratio (v/v) at a flow rate of 1.0 mL/min. banglajol.inforesearchgate.net Detection was performed at 220 nm, with a reported retention time of 3.5 min for epinastine hydrochloride. banglajol.inforesearchgate.net This method demonstrated linearity over a concentration range of 2-200 µg/ml and achieved percentage recoveries between 99.05% and 100.50%. banglajol.inforesearchgate.net Another RP-HPLC method for epinastine hydrochloride in eye drops used a Grace Smart RP18 column (250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile (B52724) and 1% acetic acid buffer (pH 3) in a 30:70 (v/v) ratio at 2.0 mL/min, detected at 240 nm. iajpr.com This method showed linearity from 2-100 µg/mL with a correlation coefficient of 0.999 and mean recoveries between 99.57% and 109.50%. iajpr.com

Stability-indicating HPLC methods are crucial for analyzing this compound in the presence of potential degradation products. banglajol.infotsijournals.comresearchgate.net These methods involve subjecting the drug to stress conditions (acid, base, oxidation, thermal, photolysis) to generate degradation products and ensuring that the method can effectively separate the intact drug from these products. banglajol.infotsijournals.comresearchgate.net

Here is a summary of some reported HPLC method parameters for epinastine:

Column TypeMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Linearity Range (µg/mL)Recovery (%)Reference
C18 (150x4.6mm, 5µm)Aqueous phase (pH 4.5) + Acetonitrile:Methanol (4:1) (60:40 v/v)1.02202-20099.05-100.50 banglajol.inforesearchgate.net
Grace Smart RP18Acetonitrile:1% Acetic acid buffer (pH 3) (30:70 v/v)2.02402-10099.57-109.50 iajpr.com
Kromasil C180.01 M KH2PO4 buffer (pH 5.2) + Acetonitrile (Gradient)Not specified254Not specifiedNot specified tsijournals.com
RP-180.3% Triethylamine (pH 4.0) + Methanol (60:40 v/v)Not specified243.8Not specifiedNot specified researchgate.net
YMC ODS A-C180.05% v/v trifluroacetic acid + Acetonitrile (65:35 v/v)Not specified220Not specified99.57-100.25 researchgate.net
Not specifiedAcetonitrile:0.1 M ammonium (B1175870) acetate (B1210297) buffer (40:60 v/v)1.026220-100Not specified jocpr.com

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for High Sensitivity Analysis

UPLC-MS/MS offers enhanced sensitivity and selectivity compared to conventional HPLC-UV, making it particularly valuable for the analysis of this compound in complex biological matrices like plasma. nih.govsemanticscholar.orgresearchgate.net This technique combines the high separation power of UPLC with the sensitive and selective detection capabilities of tandem mass spectrometry.

Method development for UPLC-MS/MS involves optimizing chromatographic conditions (column, mobile phase, flow rate) and mass spectrometric parameters (ionization mode, precursor ions, fragment ions, collision energy). nih.govmdpi.com Epinastine typically generates a protonated molecular ion ([M+H]+) in positive-ion mode. nih.govmdpi.com A prominent fragment ion observed for epinastine is m/z 193.1, originating from the precursor ion m/z 249.8. nih.gov Another study reported product ions at m/z 249.0, 213.1, and 96.1 from the protonated molecule at m/z 310.1. mdpi.com

UPLC-MS/MS methods for epinastine in human plasma have been developed and validated according to international guidelines. nih.gov One such method demonstrated linearity over a concentration range of 0.02–100 ng/mL, significantly lower than typical HPLC-UV ranges, highlighting the higher sensitivity of UPLC-MS/MS. nih.gov The method showed good accuracy (intra-batch accuracy 95.15%–110.23%, inter-batch accuracy 93.93–114.47%) and precision (CV < 12.52% intra-batch, < 8.23% inter-batch). nih.gov Matrix effects were found to be non-significant (95.28–96.63% for epinastine). nih.gov

UPLC-MS/MS is also utilized for identifying degradation products of epinastine, providing insights into its degradation pathways. semanticscholar.orgresearchgate.netmdpi.com For example, a degradation product (EPI-DP1) with m/z 268.1 was detected under strong alkaline conditions, and its fragmentation pattern suggested alkaline degradation through the opening of the imidazole (B134444) ring. researchgate.netmdpi.comresearchgate.net

Here is a summary of some reported UPLC-MS/MS parameters and findings for epinastine:

MatrixIonization ModePrecursor Ion (m/z)Fragment Ions (m/z)Linearity Range (ng/mL)Accuracy (%)Precision (CV%)Reference
Human PlasmaPositive ESI249.8193.10.02-10093.93-114.47< 12.52 nih.govmdpi.com
Not specifiedPositive ESI310.1249.0, 213.1, 96.110-100 (µg/mL)Not specified< 0.93 researchgate.netmdpi.com
Not specifiedESINot specifiedDegradation product: 268.1Not applicableNot applicableNot applicable researchgate.netmdpi.comresearchgate.net

Chiral Chromatography for Enantiomeric Purity Assessment

Given that this compound is one specific enantiomer, determining its enantiomeric purity is critical in pharmaceutical research and quality control. Chiral chromatography, particularly chiral HPLC, is the primary technique for this assessment. tandfonline.comtandfonline.comresearchgate.netresearchgate.net

Chiral separation of epinastine enantiomers is achieved using chiral stationary phases (CSPs). tandfonline.comtandfonline.comresearchgate.netresearchgate.net Method development involves selecting an appropriate CSP and optimizing the mobile phase composition to achieve satisfactory resolution between the R and S enantiomers. tandfonline.comtandfonline.comresearchgate.net

A validated chiral HPLC method for the separation and determination of epinastine hydrochloride enantiomers utilized a Chiralcel® OD-R column (250 × 4.6 mm, 0.5 µm). tandfonline.comtandfonline.comresearchgate.netresearchgate.net The mobile phase consisted of a mixture of n-hexane, isopropanol, diethylamine (B46881), and trifluoroacetic acid (85:15:0.1:0.1% v/v/v/v) at a flow rate of 1 mL/min, with UV detection at 254 nm. tandfonline.comtandfonline.comresearchgate.netresearchgate.net This method successfully separated the enantiomers with retention times of 10.838 min for one enantiomer and 14.802 min for the other. tandfonline.com The method was validated for linearity (r > 0.999), accuracy (99.65% and 99.77% for the enantiomeric pair), precision (RSD 1.076% and 0.769%), and robustness. tandfonline.comtandfonline.comresearchgate.net The LOD and LOQ were reported as 20 µg/mL and 60 µg/mL, respectively. tandfonline.comtandfonline.com

Assessing enantiomeric purity typically involves determining the percentage of the undesired enantiomer relative to the total peak area of both enantiomers. chromatographyonline.com This is often expressed as enantiomeric excess (ee) or enantiomeric ratio. thieme-connect.de

Here is a summary of a chiral HPLC method for epinastine enantiomers:

Column TypeMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Linearity (r)Accuracy (%)Precision (RSD%)LOD (µg/mL)LOQ (µg/mL)Reference
Chiralcel® OD-Rn-hexane:isopropanol:diethylamine:trifluoroacetic acid (85:15:0.1:0.1 v/v/v/v)1.0254> 0.99999.65, 99.771.076, 0.7692060 tandfonline.comtandfonline.comresearchgate.net

Spectroscopic Approaches for Characterization and Detection

Spectroscopic techniques provide valuable information about the structure, concentration, and properties of this compound.

UV-Vis Spectrophotometry in Research Applications

UV-Vis spectrophotometry is a relatively simple and cost-effective technique used for the quantitative determination of epinastine in bulk and pharmaceutical formulations. iosrjournals.orgjocpr.comrasayanjournal.co.injocpr.com This method relies on the absorption of UV or visible light by the epinastine molecule, which contains chromophores.

Various spectrophotometric methods have been developed for epinastine. One approach involves measuring the difference absorbance at 252 nm between epinastine in 0.1 N NaOH and 0.1 N HCl, based on pH-induced spectral shifts. jocpr.comresearchgate.netjocpr.com This method showed linearity between 16 and 96 µg/mL. jocpr.comresearchgate.netjocpr.com Another method involves the formation of charge-transfer complexes with various acceptors like Iodine, DDQ, and p-chloranilic acid, resulting in colored products with distinct absorption maxima in the visible range (366 nm, 585 nm, and 514 nm, respectively). iosrjournals.org These methods demonstrated linearity over different concentration ranges and were validated according to ICH guidelines. iosrjournals.org Extractive spectrophotometric methods using acidic dyes like Wool Fast Blue, Orange II, and Azocarmine have also been reported, forming chloroform-soluble ion-associates with absorption maxima between 490 nm and 590 nm. rasayanjournal.co.in

UV-Vis spectrophotometry is also used to determine the molar extinction coefficient of epinastine, which is an important parameter for understanding its light absorption properties. nih.gov

Here is a summary of some reported UV-Vis spectrophotometric methods for epinastine:

Method TypePrincipleReagents/ConditionsAbsorption Maxima (nm)Linearity Range (µg/mL)Reference
Difference SpectrophotometrypH-induced spectral shift0.1 N NaOH vs 0.1 N HCl25216-96 jocpr.comresearchgate.netjocpr.com
Charge Transfer ComplexFormation of colored complexes with acceptorsIodine, DDQ, p-chloranilic acid366, 585, 51420-120, 15-75, 25-125 iosrjournals.org
Extractive SpectrophotometryFormation of ion-associates with dyesWool Fast Blue, Orange II, Azocarmine + Chloroform590, 490, 540Not specified rasayanjournal.co.in
Direct UVUV absorptionMethanol263Not specified tandfonline.com

Mass Spectrometry Fingerprinting and Fragment Ion Analysis

Mass spectrometry (MS), particularly when coupled with chromatography (e.g., UPLC-MS/MS), is a powerful tool for the characterization and detection of this compound. nih.govsemanticscholar.orgresearchgate.netmdpi.commdpi.com MS provides information about the molecular weight of the intact compound and, through fragmentation, yields characteristic fragment ions that serve as a "fingerprint" for identification. nih.govmdpi.comresearchgate.netgithub.iowikipedia.org

In MS/MS, the precursor ion (protonated molecule in the case of epinastine) is selected and fragmented, typically by collision-induced dissociation (CID). nih.govgithub.iowikipedia.org The resulting fragment ions are then detected, providing a unique fragmentation pattern. nih.govmdpi.comresearchgate.netwikipedia.org For epinastine, the protonated molecular ion ([M+H]+) is observed, and characteristic fragment ions are produced upon collision. nih.govmdpi.commdpi.com As mentioned earlier, a prominent fragment ion at m/z 193.1 is observed from the precursor ion m/z 249.8. nih.gov Other reported fragment ions from the protonated molecule at m/z 310.1 include m/z 249.0, 213.1, and 96.1. mdpi.com

Mass spectrometry is also invaluable for identifying and characterizing degradation products and impurities of this compound by analyzing their molecular ions and fragmentation patterns. semanticscholar.orgresearchgate.netmdpi.comresearchgate.net This helps in understanding the stability of the compound and elucidating degradation pathways. researchgate.netmdpi.com For instance, the fragmentation pattern of the degradation product EPI-DP1 (m/z 268.1) provided evidence for the opening of the imidazole ring in epinastine under alkaline conditions. researchgate.netmdpi.comresearchgate.net

Analysis of fragment ions can provide structural information about the molecule. wikipedia.org Different types of fragment ions (e.g., b-ions, y-ions) are formed depending on the bond cleavage that occurs during fragmentation. wikipedia.org

Method Validation Parameters for Preclinical Biological Matrices

The validation of analytical methods used in preclinical studies is a critical step to ensure the reliability and integrity of the resulting data, in accordance with regulatory guidelines. Key validation parameters assessed in preclinical biological matrices, such as plasma, include accuracy, precision, linearity, robustness, stability, and the limits of detection and quantification.

Accuracy, Precision, Linearity, and Robustness

Accuracy and precision are fundamental parameters evaluated during method validation. Accuracy assesses the closeness of the measured value to the true nominal concentration, while precision evaluates the variability among replicate measurements. For epinastine analysis in biological matrices, methods have demonstrated acceptable accuracy and precision within defined ranges, typically assessed using quality control (QC) samples at multiple concentration levels.

For instance, in one study evaluating UPLC-MS/MS and HPLC-UV methods for epinastine in human plasma, intra-batch accuracy ranged from 95.15% to 110.23% with precision (CV) below 12.52%, while inter-batch accuracy ranged from 93.93% to 114.47% with precision (CV) below 8.23%. These results generally fall within the acceptable limits specified by regulatory guidelines, which typically require accuracy within ±15% (and ±20% at the lower limit of quantification, LLOQ) and precision (CV) not exceeding 15% (20% at LLOQ).

Linearity establishes the proportional relationship between the analyte concentration and the instrument response over a defined range. Calibration curves are constructed using a series of standards prepared in the biological matrix. For epinastine, linear ranges have been established for various analytical methods in different matrices. For example, a UPLC-MS/MS method for epinastine and its metabolite in human plasma showed linearity over a range of 0.1-50 ng/mL with correlation coefficients (r²) greater than 0.99.

Robustness refers to the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters. While specific robustness data for this compound in preclinical matrices were not extensively detailed in the search results, robustness is a standard parameter assessed during method validation to ensure method reliability under normal usage conditions.

Here is a representative table summarizing typical accuracy and precision data observed for epinastine analysis in biological matrices:

MethodMatrixConcentration LevelIntra-batch Accuracy (%)Intra-batch Precision (CV%)Inter-batch Accuracy (%)Inter-batch Precision (CV%)
UPLC-MS/MSHuman PlasmaLow QC95.15 - 110.23< 12.5293.93 - 114.47< 8.23
UPLC-MS/MSHuman PlasmaHigh QC95.15 - 110.23< 12.5293.93 - 114.47< 8.23
HPLC-UVHuman PlasmaLow QC95.15 - 110.23< 12.5293.93 - 114.47< 8.23
HPLC-UVHuman PlasmaHigh QC95.15 - 110.23< 12.5293.93 - 114.47< 8.23

Note: Data compiled from general findings on epinastine method validation.

Stability Assessments in Biological Samples

Assessing the stability of this compound in relevant preclinical biological matrices under various storage and handling conditions is crucial for ensuring the integrity of study samples. Stability tests typically include freeze-thaw cycles, short-term bench-top stability, long-term frozen storage stability, and post-preparative stability.

Studies on epinastine in human plasma have shown stability under different conditions. Epinastine was found to be stable in human plasma for up to 24 hours at 25°C and for at least 4 weeks when frozen at -80°C. Freeze-thaw stability was also demonstrated over multiple cycles. These findings suggest that this compound is likely to exhibit similar stability profiles in preclinical biological matrices, which is a critical consideration for sample collection, storage, and analysis in research studies.

Limit of Detection and Quantification

The limit of detection (LOD) and the lower limit of quantification (LLOQ) are key sensitivity parameters for an analytical method. The LOD is the lowest analyte concentration that can be reliably detected, while the LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.

LC-MS/MS methods generally offer lower LLOQ values compared to HPLC-UV methods, which is advantageous for quantifying low concentrations of analytes in biological samples. Reported LLOQ values for epinastine in plasma using UPLC-MS/MS have been as low as 0.02 ng/mL, while HPLC-UV methods have shown higher LLOQs, for instance, 20 ng/mL in rat plasma. The LLOQ is typically defined as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision.

Representative LOD and LLOQ values reported for epinastine using different analytical techniques are presented below:

MethodMatrixLOD (ng/mL)LLOQ (ng/mL)
UPLC-MS/MSHuman PlasmaNot specified0.02
HPLC-UVRat PlasmaNot specified20
HPLCHuman PlasmaNot specified1
HPLCBulk Drug/Solution50180

Note: Data compiled from various studies on epinastine analysis.

Development of Analytical Methods for Metabolites in Preclinical Samples

Understanding the metabolism of this compound is an important aspect of preclinical research. Analytical methods are needed to identify and quantify metabolites in biological matrices. Epinastine is known to undergo limited metabolism, with less than 10% being metabolized. A key metabolite identified is 9,13b-dehydroepinastine.

The development of analytical methods for metabolites in preclinical samples often involves techniques similar to those used for the parent compound, with a strong emphasis on chromatographic separation coupled with mass spectrometry for identification and quantification. A UPLC-MS/MS method has been developed and validated for the simultaneous measurement of epinastine and its metabolite, 9,13b-dehydroepinastine, in human plasma. This method demonstrates the feasibility of analyzing epinastine and its primary metabolite concurrently, which is valuable for preclinical pharmacokinetic and metabolism studies. The linearity range for 9,13b-dehydroepinastine in this method was reported as 0.1-50 ng/mL, with good linearity (r² > 0.99).

The application of such validated methods in preclinical studies allows for the comprehensive assessment of this compound's metabolic profile and the exposure levels of its metabolites in relevant animal species.

Computational Chemistry and Structural Analysis of R Epinastine

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict how a ligand, such as R-epinastine, binds to its receptor. derpharmachemica.comverisimlife.com These methods are instrumental in drug discovery and development, offering a virtual window into the molecular interactions that govern a drug's efficacy. verisimlife.com

Docking studies are frequently employed to predict the binding orientation of small molecules like this compound to their protein targets, which in turn helps in predicting the binding affinity and activity. derpharmachemica.com this compound is known to be a potent H1-receptor antagonist. nih.gov Computational models have been developed to understand the stereoselective binding of antihistamines to the histamine (B1213489) H1-receptor. These models suggest that the (S)-configuration of epinastine (B1215162) is the bioactive form. ebi.ac.uk

Receptor SubtypeBinding Affinity (Ki, nM)Reference
Histamine H11.3 (for emedastine, a similar antihistamine) nih.gov
Histamine H249,067 (for emedastine) nih.gov
Histamine H312,430 (for emedastine) nih.gov
5-HT2a21 atsjournals.org
5-HT733 atsjournals.org
5-HT3159 atsjournals.org

This table presents the binding affinities of epinastine and a structurally similar antihistamine to various receptors, illustrating its selectivity profile.

The conformation of a molecule, or its three-dimensional shape, can be influenced by its environment. Spectroscopic and time-resolved fluorescence methods have been used to study the interaction and conformational changes of epinastine with proteins like bovine serum albumin (BSA). nih.gov These studies reveal that upon binding to the protein, the secondary structure of BSA undergoes changes. nih.gov Such investigations are crucial as the conformation of this compound can affect its binding to target receptors and its pharmacokinetic properties. nih.gov Molecular dynamics simulations are a key tool for analyzing the physical movements of atoms and molecules, providing insights into how molecules like this compound behave over time in different environments. verisimlife.com

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of molecules. wikipedia.orgcecam.org These methods can be used to calculate a variety of molecular properties that are not easily accessible through experimental techniques alone.

Energy minimization, also known as geometry optimization, is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule. wikipedia.orgijcsit.com This process seeks to find a structure corresponding to a local or global energy minimum on the potential energy surface. wikipedia.org For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is performed to explore its potential energy landscape and identify low-energy conformations. ijcsit.com This analysis is vital as the biological activity of a drug is often linked to a specific, low-energy conformation. The process involves systematically rotating bonds and calculating the energy of each resulting conformation to create a potential energy map. ijcsit.com

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energies of the HOMO and LUMO, and the energy gap between them, are important descriptors of a molecule's reactivity and its ability to participate in chemical reactions. numberanalytics.com For this compound, FMO theory can be applied to understand its interactions with its biological targets at an electronic level. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. taylorandfrancis.com These parameters are crucial for understanding the charge-transfer interactions that can occur during ligand-receptor binding. nih.gov

Quantum Chemical ParameterSignificance in Reactivity
HOMO EnergyIndicates the ability to donate electrons.
LUMO EnergyIndicates the ability to accept electrons.
HOMO-LUMO GapRelates to the chemical reactivity and stability of the molecule.

This table outlines key parameters from Frontier Molecular Orbital theory and their significance in understanding the chemical reactivity of a molecule like this compound.

Prediction of Stereoselective Interactions and Biological Profiles

Epinastine is a chiral molecule, and its pharmacological activity is dependent on its stereochemistry. Computational modeling has been instrumental in elucidating the stereoselective requirements for its interaction with the histamine H1-receptor, its primary target.

A key computational study developed a stereoselective pharmacophoric model for the H1-receptor antagonist binding site. nih.gov This model was constructed using a series of (semi-)rigid H1-antagonists and incorporated a known interaction point on the receptor, the carboxylate group of an aspartic acid residue (Asp116). nih.gov The basic nitrogen atom of the antihistamine is proposed to form an ionic hydrogen bond with this aspartic acid. nih.gov The resulting six-point pharmacophoric model possesses distinct stereoselective features. nih.gov When epinastine was evaluated against this model, the (S)-enantiomer was identified as the absolute bioactive configuration responsible for H1-receptor antagonism. nih.gov

This prediction aligns with the known biological profile of epinastine, which extends beyond the H1-receptor. Epinastine is recognized for its multi-action effect, demonstrating affinity for several G-protein coupled receptors (GPCRs). kyoto-u.ac.jp Computational predictions of biological profiles aim to explain these varied interactions. Besides its potent and selective antagonism of the H1-receptor, epinastine also has an affinity for the histamine H2-receptor, as well as for α1-, α2-, and 5-HT2-receptors. kyoto-u.ac.jp The ability of computational models to rationalize the binding of a single molecule to multiple, distinct receptor sites is a cornerstone of modern polypharmacology. frontiersin.org

In Silico Screening for Novel Binding Partners

In silico screening encompasses a range of computational techniques used to search large databases of compounds or targets to identify new potential interactions. dovepress.com When used to identify the potential protein targets for a given molecule, the approach is often called "target fishing" or "reverse screening". nih.govmdpi.com This methodology is fundamental to polypharmacology, which seeks to understand how a single drug can interact with multiple targets, leading to its therapeutic effects or potential side effects. frontiersin.orgnumberanalytics.com

For a molecule like this compound, in silico screening can be used to predict novel binding partners, potentially leading to drug repurposing efforts. nih.gov This can be achieved through two main strategies: ligand-based methods, which search for known targets of molecules structurally similar to this compound, and structure-based methods (like molecular docking), which screen this compound against a library of 3D protein structures to predict binding affinity. mdpi.com

Web-based servers and chemogenomics knowledgebases have been developed to facilitate these predictions. nih.govresearchgate.net For instance, the QuartataWeb server is a tool designed for polypharmacological analysis that can predict new interactions between chemicals and human proteins. nih.govresearchgate.net Such platforms can be used to generate hypotheses about the previously unknown targets of established drugs like epinastine. nih.gov

A practical application of this principle was demonstrated in a study that used virtual screening of FDA-approved drugs to identify potential inhibitors of new targets. researchgate.net In that research, epinastine was identified as a potential binder to CD96, a target involved in cancer immunotherapy, highlighting a completely novel therapeutic application outside of its established anti-allergic indications. researchgate.net This finding underscores the power of in silico screening to uncover new biological activities for well-characterized molecules by exploring their interactions with a wide range of protein targets. researchgate.net

Future Research Directions for R Epinastine

Exploration of Undiscovered Molecular Targets

While epinastine (B1215162) is primarily known for its activity at histamine (B1213489) H1 receptors, it also interacts with other targets, including H2, alpha-1, alpha-2, 5-HT2, and 5-HT7 receptors. drugbank.com Research has also indicated potential activity against platelet-activating factor (PAF). mdpi.com Future research could involve a more comprehensive investigation into the binding affinity and functional effects of R-epinastine at a wider range of molecular targets using high-throughput screening and other in vitro pharmacological assays. This could reveal novel mechanisms of action or off-target effects that might be therapeutically relevant or require consideration. For instance, studies on epinastine have explored its influence on dendritic cell functions, showing inhibition of certain cytokine production (IL-6, TNF-α, IL-10) and increased production of others (IL-12) in mite allergen-pulsed murine dendritic cells nih.gov. Investigating if this compound specifically contributes to these immunomodulatory effects could uncover new therapeutic potential beyond its antihistaminic properties. The differential activity of this compound compared to the S-enantiomer at these various targets warrants further investigation.

Development of Novel Preclinical Models for Mechanistic Studies

Current preclinical research on epinastine has utilized models such as guinea pigs with histamine- or ovalbumin-induced allergic conjunctivitis and BDE rats for studying bronchospasm researchgate.netatsjournals.org. To fully understand the specific mechanisms of this compound, novel and more refined preclinical models could be developed. This could include:

Enantiomer-specific animal models: Utilizing animal models where the pharmacokinetics and pharmacodynamics of individual enantiomers can be specifically tracked and evaluated.

In vitro co-culture systems: Developing advanced in vitro models that mimic the complex cellular interactions involved in allergic and inflammatory responses, incorporating relevant cell types like mast cells, dendritic cells, and epithelial cells, to study the precise effects of this compound.

Disease-specific models: Exploring the potential of this compound in preclinical models of other conditions where its known targets (e.g., 5-HT receptors, PAF) play a significant role, such as certain neurological or inflammatory disorders. For example, research on histaminergic drugs in multiple sclerosis models could provide a basis for investigating this compound's potential in such contexts mdpi.comnih.gov.

These models would facilitate detailed mechanistic studies into how this compound interacts with its targets at a cellular and molecular level, and how these interactions translate into biological effects.

Advanced Synthetic Strategies for Complex Epinastine Analogues

The synthesis of enantiomerically pure compounds like this compound often requires specific synthetic strategies. Research has explored enantioselective synthesis of (S)-(+)-epinastine using asymmetric transfer hydrogenation researchgate.net. Future research could focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes for this compound. Furthermore, exploring advanced synthetic strategies to create novel analogues of epinastine, specifically focusing on modifications that might enhance the selectivity or potency of the R-enantiomer for particular targets, could lead to the discovery of new therapeutic candidates. This could involve:

Structure-Activity Relationship (SAR) studies: Synthesizing a library of this compound analogues with targeted structural modifications and evaluating their pharmacological profiles to establish detailed SARs for different receptors.

Flow chemistry and continuous processing: Investigating the application of modern synthetic techniques like flow chemistry for the scalable and controlled synthesis of this compound and its analogues.

Computational design: Utilizing computational chemistry and molecular modeling to design novel this compound analogues with predicted improved properties or selectivity.

Integration of Multi-Omics Data for Comprehensive Understanding of this compound's Biological Effects (Preclinical)

To gain a holistic understanding of this compound's biological effects at the preclinical stage, integrating multi-omics data is crucial. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics studies in preclinical models treated with this compound.

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression profiles in target tissues or cells upon this compound exposure to identify affected pathways and biological processes.

Metabolomics: Investigating alterations in metabolite profiles to understand the metabolic consequences of this compound treatment.

Data Integration and Network Analysis: Applying bioinformatics and network analysis tools to integrate the different omics datasets, revealing complex interactions and pathways influenced by this compound. This approach, similar to network medicine used in other areas mdpi.comresearchgate.net, can help identify key molecular determinants of this compound's effects and potential biomarkers of response.

Such integrated multi-omics studies in relevant preclinical models would provide a comprehensive picture of this compound's impact at a systems level, potentially uncovering unexpected effects and providing valuable insights for future therapeutic development.

Q & A

Basic Research Questions

Q. What experimental models are most suitable for investigating R-epinastine’s pharmacological mechanisms?

  • Methodology : Use in vitro assays (e.g., histamine receptor binding assays ) to quantify affinity and selectivity. Validate findings with in vivo models (e.g., murine allergy models) to assess physiological responses. Ensure reproducibility by adhering to standardized protocols for compound preparation and dosing .

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

  • Methodology : Follow strict synthetic protocols with detailed documentation of reaction conditions (temperature, catalysts) and purification steps (e.g., HPLC parameters). Characterize compounds using NMR, mass spectrometry, and X-ray crystallography, cross-referencing data with established literature . For purity, report retention times and peak integration values .

Q. What are the best practices for designing dose-response studies with this compound?

  • Methodology : Use a logarithmic dose range (e.g., 0.1–100 µM) to capture EC50/IC50 values. Include positive controls (e.g., cetirizine for antihistamine activity) and negative controls (vehicle-only). Analyze data with nonlinear regression models (e.g., GraphPad Prism) and report confidence intervals .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy across studies be systematically analyzed?

  • Methodology : Conduct a meta-analysis using PRISMA guidelines. Extract variables such as study design, population (e.g., species/strain differences), and outcome measures. Apply statistical tests (e.g., Cochran’s Q) to assess heterogeneity and subgroup analyses to identify confounding factors . Address biases by evaluating publication trends and unreported negative results .

Q. What strategies optimize this compound’s bioavailability in preclinical models?

  • Methodology : Test formulation additives (e.g., cyclodextrins for solubility enhancement) using pharmacokinetic parameters (Cmax, AUC). Employ LC-MS/MS for plasma concentration profiling. Compare routes of administration (oral vs. intraperitoneal) and use compartmental modeling to predict human dosing .

Q. How can computational methods predict this compound’s off-target interactions?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) against databases like ChEMBL or PubChem. Validate predictions with functional assays (e.g., calcium flux for GPCR activity). Use machine learning models (e.g., Random Forest) trained on binding affinity datasets to prioritize high-risk targets .

Q. What ethical considerations are critical when transitioning this compound research to human trials?

  • Methodology : Align protocols with Declaration of Helsinki principles. Justify risk-benefit ratios in IRB submissions, including preclinical toxicity data (e.g., NOAEL from rodent studies). Use stratified randomization in Phase I trials to mitigate bias and ensure informed consent documents detail potential adverse effects .

Methodological Frameworks

  • For Hypothesis Development : Apply the PICO framework (Population: cell/animal model; Intervention: this compound dose; Comparison: existing antihistamines; Outcome: receptor occupancy/allergy suppression) to structure research questions .
  • For Feasibility : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study designs. For example, assess whether RNA-seq analysis of this compound-treated cells is technically and financially viable .

Data Management & Reporting

  • Raw Data Handling : Store spectra, chromatograms, and imaging data in FAIR-compliant repositories (e.g., Zenodo). Use version control (e.g., Git) for code and scripts .
  • Statistical Transparency : Report exact p-values, effect sizes, and power calculations. For small-sample studies, use non-parametric tests (e.g., Mann-Whitney U) and acknowledge limitations in generalizability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
R-epinastine
Reactant of Route 2
R-epinastine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.